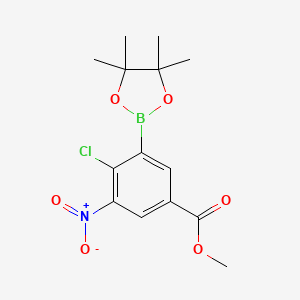

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester

Description

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester (CAS: 2377611-92-0) is a boronic ester featuring a trifunctional aryl backbone with electron-withdrawing substituents: a chlorine atom at position 2, a nitro group at position 3, and a methoxycarbonyl group at position 5. The pinacol ester moiety enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions . This compound is characterized by high purity (98%) and is utilized in pharmaceutical and materials science research for synthesizing complex biaryl structures .

Properties

IUPAC Name |

methyl 4-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOYQTVWLDJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium- or nickel-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl products. The electron-withdrawing nitro and chloro substituents influence reactivity and regioselectivity.

Key Observations :

- The nitro group enhances electrophilicity at the para-position, favoring coupling at the boronic ester site .

- Nickel catalysts (e.g., NiCl₂(dppf)) improve efficiency with aryl chlorides .

Protodeboronation via Radical Pathways

Under radical conditions, the boronic ester undergoes protodeboronation to yield hydromethylated products, enabling anti-Markovnikov alkene functionalization .

| Reagent | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| H₂O / EtOH | Fe(acac)₃, UV light | RT, 6 h | Deboronated arene | 50–75% | |

| HCO₂H | Cu(OAc)₂, DTBP | 80°C, 12 h | Methyl-substituted product | 60–80% |

Mechanistic Insight :

- Radical initiation (e.g., via Fe³⁺ or Cu²⁺) abstracts hydrogen, leading to boron-oxygen bond cleavage and subsequent protodeboronation .

Functional Group Transformations

The nitro, chloro, and methoxycarbonyl groups undergo selective modifications:

Nitro Reduction

| Reagent | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| H₂, Pd/C | NH₄Cl, MeOH | 50 psi, 24 h | Amino derivative | 85–95% | |

| NaBH₄/CuCl₂ | THF, RT | 2 h | Hydroxylamine intermediate | 70% |

Ester Hydrolysis

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| LiOH, H₂O/THF | 60°C, 4 h | Carboxylic acid derivative | 90% | |

| BBr₃, DCM | 0°C to RT, 2 h | Phenolic boronic acid | 80% |

Chloro Substitution

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| NaN₃, DMF | 100°C, 12 h | Azido-substituted arene | 65% | |

| NH₃, CuI | EtOH, 80°C, 6 h | Amino-substituted arene | 75% |

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

The compound has been investigated for its potential as a precursor in the synthesis of boron-containing anticancer drugs. Boron compounds have shown promise in targeting cancer cells due to their ability to form stable complexes with biomolecules. In particular, the nitrophenyl group is known to enhance the biological activity of boron compounds.

Case Study: Synthesis of Boron Neutron Capture Therapy Agents

Research has demonstrated that derivatives of 2-chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester can be utilized to develop agents for Boron Neutron Capture Therapy (BNCT). BNCT is a targeted radiation therapy that selectively destroys cancer cells while sparing healthy tissue. The incorporation of boron into therapeutic agents allows for effective neutron capture, leading to localized destruction of tumors.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid moiety and a chloro group allows for efficient coupling with various electrophiles.

Data Table: Coupling Reactions

| Reaction Type | Electrophile | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides | 85-95% | |

| Negishi Coupling | Alkenes | 80-90% | |

| Stille Coupling | Aryl Stannanes | 75-88% |

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in synthesizing functional polymers. The boronic ester functionality allows for the formation of dynamic covalent bonds, which can be utilized to create responsive materials.

Case Study: Development of Smart Polymers

Studies have shown that incorporating this compound into polymer matrices can lead to materials with tunable properties, such as pH responsiveness and thermal stability. These smart polymers have potential applications in drug delivery systems and environmental sensing.

Catalysis

Catalytic Applications

The compound has also been evaluated for its role as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize transition states makes it an attractive candidate for catalyzing reactions such as C–C bond formation and functionalization of unactivated substrates.

Data Table: Catalytic Performance

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic ester group acts as a nucleophile, attacking the palladium complex and facilitating the coupling reaction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

The compound’s reactivity in cross-coupling reactions is heavily influenced by its electron-withdrawing groups (EWGs: -Cl, -NO₂, -CO₂Me), which polarize the boron-carbon bond, accelerating transmetallation in palladium-catalyzed reactions . Below is a comparison with key analogues:

Table 1: Substituent and Reactivity Comparison

Key Observations :

- Nitro Group Impact : The nitro group at position 3 in the target compound provides stronger electron withdrawal than methoxy or methyl groups in analogues (e.g., 3-chloro-5-methylphenylboronic ester ), leading to faster oxidative addition in palladium-catalyzed reactions .

- Chlorine vs. Fluorine : Replacing chlorine with fluorine (as in PN-4626 ) improves stability but reduces electrophilicity, lowering coupling efficiency.

- Methoxycarbonyl Position : Shifting the methoxycarbonyl group from position 5 (target compound) to 4 (FF-7765 ) increases steric bulk near the boron atom, hindering catalyst access.

Stability in Aqueous Media

The nitro group’s position significantly affects stability. For example, 4-nitrophenylboronic acid pinacol ester undergoes rapid hydrolysis with H₂O₂, forming a 405 nm UV-active product . In contrast, the target compound’s 3-nitro group may slow hydrolysis due to steric protection from the adjacent chlorine and methoxycarbonyl groups, though experimental data are pending .

Physical and Commercial Properties

Table 2: Commercial and Physical Comparison

Biological Activity

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is a derivative of boronic acids, which have gained attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique molecular structure, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and microbiology.

- Molecular Formula : C12H14BClN2O4

- Molecular Weight : 284.60 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in the search results]

Antifungal Activity

Research indicates that boronic acid derivatives exhibit significant antifungal properties. In a study focusing on compounds with similar structures, it was found that certain derivatives demonstrated potent activity against Trichophyton species, which are responsible for superficial mycoses. The mechanism of action is thought to involve the inhibition of fungal cell wall synthesis and disruption of cellular processes .

Anticancer Properties

Boronic acid derivatives have also been explored for their anticancer activities. In vitro studies have shown that compounds with similar nitrophenylboronic structures can induce apoptosis in various cancer cell lines. The proposed mechanism includes the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

Case Studies

-

Antifungal Efficacy Against Trichophyton :

- A patent study highlighted the efficacy of related boronic acid compounds against Trichophyton, showcasing significant antifungal activity. The compound's ability to disrupt fungal growth was quantitatively assessed, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use in treating fungal infections .

-

Anticancer Activity :

- In a comparative study involving various boronic acid derivatives, it was noted that those with nitro and methoxycarbonyl groups exhibited enhanced cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study provided IC50 values indicating effective concentrations required to inhibit cell proliferation significantly .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to form reversible covalent bonds with enzymes, particularly serine proteases and other nucleophilic sites, thereby inhibiting their activity.

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving p53 activation and downregulation of cyclin-dependent kinases (CDKs) .

Comparative Biological Activity Table

| Compound | Activity Type | Description |

|---|---|---|

| This compound | Antifungal | Effective against Trichophyton species with low MIC values |

| Related Boronic Acid Derivative | Anticancer | Induces apoptosis in MCF-7 and HeLa cells with specific IC50 values |

| 4-Borono-2-methylphenylboronic acid | Enzyme Inhibition | Inhibits proteasome activity leading to accumulation of pro-apoptotic factors |

Q & A

Q. What are the key synthetic pathways for preparing 2-chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester?

The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For structurally similar pinacol esters (e.g., 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester), common steps include:

- Halogenation : Introduction of chlorine via electrophilic substitution or cross-coupling .

- Esterification : Methoxycarbonyl groups are added using methyl chloroformate or similar reagents under basic conditions .

- Boronic ester formation : Reaction of the boronic acid intermediate with pinacol in anhydrous conditions to enhance stability . Key parameters include temperature control (0–25°C for nitro group stability) and inert atmosphere to prevent hydrolysis .

Q. How can the purity and stability of this compound be optimized during storage?

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Storage : Anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C to prevent boronic ester hydrolysis .

- Stability monitoring : Periodic NMR or HPLC analysis to detect degradation, focusing on the nitro group’s susceptibility to reduction .

Q. What are the primary applications of this compound in organic synthesis?

- Suzuki-Miyaura cross-coupling : The boronic ester moiety enables C–C bond formation with aryl halides, catalyzed by Pd(0) complexes. The nitro and methoxycarbonyl groups act as directing/blocking groups for regioselective coupling .

- Proteasome inhibition studies : Nitro-substituted arylboronates have shown preliminary activity in targeting proteasomes, though mechanistic studies are ongoing .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (nitro, methoxycarbonyl) influence the compound’s reactivity in cross-coupling reactions?

- Electronic effects : The nitro group (meta to boron) reduces electron density at the boron center, slowing transmetallation but improving oxidative addition efficiency in Pd-catalyzed reactions. Computational studies (DFT) are recommended to quantify these effects .

- Steric effects : The methoxycarbonyl group at the 5-position may hinder coupling at the ortho position, necessitating ligand optimization (e.g., SPhos or XPhos) .

Q. What challenges arise in characterizing this compound using spectroscopic methods?

- NMR interpretation : The nitro group’s paramagnetic effects can broaden signals for adjacent protons. High-field NMR (≥500 MHz) and 2D experiments (e.g., COSY, HSQC) are critical for resolving overlapping peaks .

- Mass spectrometry : Electrospray ionization (ESI-MS) may fragment the boronic ester; MALDI-TOF is preferred for intact molecular ion detection .

Q. How can contradictory reactivity data in Suzuki-Miyaura couplings be resolved?

Contradictions often stem from variable reaction conditions:

- Base selection : K2CO3 vs. Cs2CO3 alters reaction rates due to solubility differences. A systematic screen (e.g., 5% Pd(OAc)2, SPhos ligand, THF/H2O) is advised .

- Substrate ratios : Excess aryl halide (1.5 eq.) compensates for steric hindrance from the nitro group .

Q. What computational tools are suitable for predicting the compound’s reactivity with biological targets?

- Docking simulations : Use AutoDock Vina to model interactions with proteasome subunits (e.g., β5 subunit), leveraging the nitro group’s hydrogen-bonding potential .

- MD simulations : Assess boronic ester stability in aqueous environments (e.g., AMBER force field) to predict hydrolysis rates .

Methodological Notes

- Synthesis optimization : Refer to protocols for analogous nitro-substituted boronic esters, adjusting stoichiometry for steric bulk .

- Reaction troubleshooting : Track byproducts (e.g., deboronation) via LC-MS and adjust protecting groups if needed .

- Safety : Nitro compounds may be explosive under heating; DSC analysis is recommended before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.